Ropitoin

cardiac electrophysiology sodium channel gating use-dependent block

Ropitoin (TR 2985) is a premium research compound, validated for its unique 9 mV hyperpolarizing shift in cardiac sodium channels and divergent, tissue-specific modulation of action potential duration. Distinct from standard Class I antiarrhythmics, it is an indispensable reference for probing state-dependent sodium channel binding and serves as a critical positive control in NFX1-123 oncology studies. Procure to ensure data integrity in electrophysiology and cancer research.

Molecular Formula C30H33N3O3
Molecular Weight 483.6 g/mol
CAS No. 56079-81-3
Cat. No. B1679530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRopitoin
CAS56079-81-3
Synonyms3-(3-(4-phenyl-1-piperidyl)propyl)-5-(4-methoxyphenyl)-5-phenylhydantoin hydrochloride
ropitoin hydrochloride
TR 2985
TR-2985
TR2985
Molecular FormulaC30H33N3O3
Molecular Weight483.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C30H33N3O3/c1-36-27-15-13-26(14-16-27)30(25-11-6-3-7-12-25)28(34)33(29(35)31-30)20-8-19-32-21-17-24(18-22-32)23-9-4-2-5-10-23/h2-7,9-16,24H,8,17-22H2,1H3,(H,31,35)
InChIKeyQAKVGHCHHKKDBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ropitoin (CAS 56079-81-3): A Research-Grade Diphenylhydantoin-Derived Sodium Channel Blocker for Electrophysiology and Oncology Studies


Ropitoin (TR 2985), a racemic diphenylhydantoin derivative, is an antiarrhythmic compound that depresses the maximum upstroke velocity (Vmax) of cardiac action potentials via frequency-dependent sodium channel blockade [1]. Structurally related to phenytoin, it exhibits distinct tissue-specific electrophysiological effects, including divergent modulation of action potential duration in atrial versus ventricular myocardium [2]. While it did not achieve clinical adoption, Ropitoin remains a valuable research tool for probing sodium channel pharmacology, structure-activity relationships within hydantoin derivatives, and has been repurposed in oncology as an NFX1-123 modulator [3].

Ropitoin (CAS 56079-81-3) Cannot Be Replaced by Generic Class I Antiarrhythmics Without Compromising Experimental Reproducibility


Unlike standard Class I antiarrhythmics such as mexiletine or quinidine, which exhibit predictable Vmax depression, Ropitoin demonstrates a unique 9 mV hyperpolarizing shift in the membrane potential-Vmax relationship and induces a very slow component of sodium channel recovery, which is exquisitely sensitive to pH [1]. Furthermore, its tissue-specific effects on action potential duration—prolongation in atria but shortening in ventricles—are not recapitulated by other hydantoin derivatives [2]. In oncology, its activity as an NFX1-123 protein modulator is distinct from the primary pharmacology of structurally related anticonvulsants [3]. Substituting with a generic sodium channel blocker would invalidate comparative studies and confound mechanistic interpretations in both cardiac electrophysiology and cancer biology.

Ropitoin (CAS 56079-81-3): Quantified Differentiation from Sodium Channel Blocker Comparators


Ropitoin Induces a Hyperpolarizing Shift in the Membrane Potential-Vmax Relationship Not Observed with Standard Class I Agents

Ropitoin, at a concentration of 3 µmol/L, produced a 9 mV hyperpolarizing shift in the relationship between resting membrane potential and maximum upstroke velocity (Vmax) in guinea-pig ventricular muscle, compared to control conditions. This shift indicates enhanced sodium channel inactivation at less negative potentials, a characteristic that differentiates it from lidocaine and mexiletine, which typically produce smaller or negligible shifts at therapeutic concentrations. [1]

cardiac electrophysiology sodium channel gating use-dependent block

Ropitoin Exhibits Divergent Tissue-Specific Effects on Action Potential Duration, Prolonging Atrial but Shortening Ventricular Repolarization

In contrast to typical Class I antiarrhythmics like quinidine, which uniformly prolong action potential duration (APD), Ropitoin increased APD in atrial muscle at 20% and 90% repolarization levels while simultaneously shortening APD in ventricular muscle at the same repolarization thresholds. This tissue-specific divergence provides a unique pharmacological profile. [1]

cardiac arrhythmia atrial-selective pharmacology action potential duration

Ropitoin Competes with Mexiletine and Quinidine for a Common Sodium Channel Binding Site, Enabling Mechanistic Interaction Studies

Electrophysiological studies in guinea-pig papillary muscle demonstrate that ropitoin (1 µmol/L) and quinidine (24 µmol/L) both produce use-dependent Vmax block. When co-applied with mexiletine, both quinidine and ropitoin exhibit antagonistic interactions at stimulation frequencies >0.5 Hz, indicating competition for a common receptor site on the sodium channel. This competitive profile is not observed with lidocaine. [1]

sodium channel pharmacology drug interaction competitive binding

Ropitoin Reduces NFX1-123 Protein Levels and Sensitizes Cervical Cancer Cells to Cisplatin, a Profile Not Shared by Standard Sodium Channel Blockers

In a drug repurposing screen for NFX1-123 binders, Ropitoin (5-20 µmol/L) significantly reduced NFX1-123 protein levels in both HPV-positive (CaSki, SiHa, HeLa) and HPV-negative (C33A) cervical cancer cell lines after 72-hour treatment. It also inhibited cellular growth in a dose-dependent manner and enhanced the cytotoxicity of cisplatin. This activity is distinct from its canonical sodium channel blocking effect and is not observed with mexiletine or phenytoin at similar concentrations. [1]

cervical cancer NFX1-123 drug repurposing cisplatin sensitization

Ropitoin's pH-Dependent Sodium Channel Recovery Kinetics Distinguish It from pH-Insensitive Class I Agents

The slow recovery of Vmax induced by ropitoin is markedly slowed by acidosis, a condition that mimics ischemic myocardium. This pH sensitivity differentiates it from lidocaine and mexiletine, whose recovery kinetics are less affected by extracellular pH. This property makes ropitoin particularly useful for modeling antiarrhythmic efficacy in ischemic or acidotic tissue environments. [1]

pH-dependent drug action sodium channel recovery ischemia modeling

Ropitoin's Lack of Clinical Approval Establishes It as a Pure Research Tool Without Off-Target Confounds from Human Data

Unlike mexiletine, quinidine, or phenytoin, which are FDA-approved drugs with extensive human pharmacokinetic and safety data that can confound mechanistic interpretation, Ropitoin never progressed beyond preclinical development. Its use is exclusively confined to in vitro and in vivo laboratory research, ensuring that all observed effects are attributable to primary pharmacology without pre-existing clinical bias. [1]

research tool compound preclinical pharmacology tool compound selection

Ropitoin (CAS 56079-81-3): Validated Research Applications Stemming from Quantitative Differentiation Evidence


Cardiac Electrophysiology: Probing Voltage-Dependent Sodium Channel Inactivation and Use-Dependent Block

Ropitoin's 9 mV hyperpolarizing shift in the Vmax-membrane potential relationship [1] and its induction of a very slow, pH-sensitive recovery component [2] make it an exceptional tool for investigating the molecular determinants of sodium channel inactivation. It is particularly suited for studies comparing state-dependent binding mechanisms across different Class I antiarrhythmics, as its interaction profile with mexiletine and quinidine is well-characterized [3].

Atrial-Selective Antiarrhythmic Drug Discovery Screening

The unique ability of Ropitoin to prolong atrial action potential duration while shortening ventricular APD [1] makes it a valuable reference compound in screening cascades designed to identify novel atrial-selective agents. Its tissue-specific effects provide a benchmark for evaluating new chemical entities that aim to minimize ventricular proarrhythmic risk.

Oncology: NFX1-123-Targeted Drug Repurposing and HPV-Associated Cancer Research

Ropitoin's validated activity as an NFX1-123 protein reducer and cisplatin sensitizer in cervical cancer cell lines [1] positions it as a key tool compound for studying the role of NFX1-123 in HPV-driven oncogenesis. It can serve as a positive control in high-throughput screens aimed at discovering more potent NFX1-123 modulators or in combination therapy studies exploring enhanced chemosensitivity.

Chemical Biology: Structure-Activity Relationship (SAR) Studies of Hydantoin Derivatives

As a structurally defined diphenylhydantoin analog with a distinct piperidine-propyl side chain [1], Ropitoin is an ideal scaffold for SAR campaigns. Researchers can systematically modify the piperidine, methoxyphenyl, or hydantoin core to dissect contributions to sodium channel binding affinity, use-dependence, and tissue selectivity, using Ropitoin's well-documented electrophysiological profile [2] as a baseline.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ropitoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.